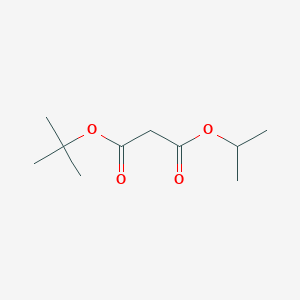

tert-Butyl propan-2-yl propanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

55655-77-1 |

|---|---|

Molekularformel |

C10H18O4 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-O-tert-butyl 1-O-propan-2-yl propanedioate |

InChI |

InChI=1S/C10H18O4/c1-7(2)13-8(11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3 |

InChI-Schlüssel |

CXJXCHUNZLJOEV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)CC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Spectroscopic Elucidation of Asymmetric Malonates: A Comprehensive NMR Guide to tert-Butyl Propan-2-yl Propanedioate

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, asymmetric malonates serve as critical building blocks for targeted enolate alkylations and decarboxylative functionalizations. This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of tert-butyl propan-2-yl propanedioate (also known as tert-butyl isopropyl malonate). By deconstructing the electronic environments and establishing a self-validating experimental protocol, this guide equips researchers with the precise methodologies required for high-fidelity structural verification.

Structural Identity and Electronic Environment

The compound tert-butyl propan-2-yl propanedioate, universally registered under CAS No. 55655-77-1[1][2], is a highly specialized asymmetric malonate. Its molecular architecture consists of a central active methylene group (-CH₂-) flanked by two distinct ester moieties: a sterically demanding tert-butyl ester and an isopropyl ester.

Understanding the NMR chemical shifts of this molecule requires a deep dive into the localized electronic effects:

-

Steric Bulk & Inductive Effects (+I): The tert-butyl group exerts a strong electron-donating inductive effect, which slightly shields the adjacent carbonyl carbon compared to standard alkyl esters.

-

Anisotropic Deshielding: The central methylene protons are trapped in the deshielding cones of two adjacent carbonyl (C=O) pi-systems, drastically shifting their resonance downfield.

-

Asymmetry: Because the two ester groups are non-equivalent, the molecule lacks a plane of symmetry. This results in distinct, non-overlapping resonances for both the carbonyl carbons and the ester alkyl chains in the ¹³C spectrum.

Logical flow of electronic effects dictating the chemical shifts of the malonate core.

Quantitative Spectral Assignments

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts based on empirical spectroscopic data for mixed malonate systems, referenced against standard databases such as the .

¹H NMR Assignments (400 MHz, CDCl₃)

The proton spectrum is defined by four distinct spin systems. The lack of coupling across the ester oxygens ensures clean, isolated multiplets.

| Position | Multiplicity | Integration | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Assignment Logic |

| -C(CH₃)₃ | Singlet (s) | 9H | 1.45 | - | Equivalent methyl protons on a quaternary carbon; shielded by the +I effect of the t-butyl group. |

| -CH(CH₃)₂ | Doublet (d) | 6H | 1.25 | 6.3 | Split by the adjacent methine proton; standard isopropyl methyl resonance. |

| -CH₂- | Singlet (s) | 2H | 3.25 | - | Alpha to two carbonyl groups; subject to strong anisotropic deshielding. |

| -CH(CH₃)₂ | Septet (sep) | 1H | 5.05 | 6.3 | Split by six equivalent adjacent methyl protons; highly deshielded by the direct attachment to the ester oxygen. |

¹³C NMR Assignments (100 MHz, CDCl₃)

The carbon spectrum reveals seven distinct carbon environments, confirming the asymmetric nature of the diester.

| Position | Chemical Shift (ppm) | Carbon Type | Assignment Logic |

| -CH(CH₃)₂ | 21.5 | Primary (CH₃) | Aliphatic methyls, slightly deshielded by proximity to the ester linkage. |

| -C(CH₃)₃ | 28.0 | Primary (CH₃) | Bulky tert-butyl methyls. |

| -CH₂- | 42.9 | Secondary (CH₂) | Alpha to two carbonyls; characteristic malonate core shift. |

| -CH(CH₃)₂ | 68.5 | Tertiary (CH) | Directly attached to the electronegative ester oxygen. |

| -C(CH₃)₃ | 81.5 | Quaternary (C) | Directly attached to ester oxygen; highly sterically hindered. |

| C=O (t-butyl) | 166.5 | Quaternary (C) | Ester carbonyl; slightly shielded relative to the isopropyl side due to t-butyl +I effect. |

| C=O (isopropyl) | 167.0 | Quaternary (C) | Ester carbonyl. |

Self-Validating Experimental Protocol for High-Fidelity NMR

To ensure absolute scientific integrity and reproducibility, NMR acquisition must not be treated as a passive recording, but as a self-validating system . The following protocol details the causality behind each experimental choice and the built-in quality assurance (QA) checks required for pharmaceutical-grade characterization.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of tert-butyl propan-2-yl propanedioate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field (B₀) and lacks protons that would obscure the critical aliphatic region (1.0–5.5 ppm). TMS acts as the internal zero-point reference.

-

Validation Checkpoint: Visual inspection must confirm a perfectly clear solution. Particulate matter creates localized magnetic susceptibility gradients, severely degrading B₀ homogeneity and line shape.

Step 2: Probe Tuning and 3D Shimming

-

Action: Execute automated or manual tuning and matching (ATMA) followed by 3D gradient shimming.

-

Causality: Tuning matches the probe's impedance to the RF console, maximizing energy transfer and signal-to-noise (S/N). Shimming corrects magnetic field inhomogeneities across the Z, X, and Y axes.

-

Validation Checkpoint: The Full Width at Half Maximum (FWHM) of the internal TMS signal must be measured at < 1.0 Hz. If the peak is broader, shimming must be repeated.

Step 3: Pulse Sequence Execution

-

Action (¹H NMR): Utilize a 30-degree pulse angle sequence (zg30) with a 2-second relaxation delay (D1).

-

Causality: A 30° pulse allows for faster longitudinal relaxation (T₁) compared to a 90° pulse, enabling rapid signal averaging without saturating the slowly relaxing protons.

-

-

Action (¹³C NMR): Utilize a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling.

-

Causality: WALTZ-16 decoupling irradiates the ¹H frequency channel, collapsing ¹H-¹³C J-couplings. This concentrates the multiplet signal intensity into sharp singlets, drastically enhancing the S/N ratio of the dilute ¹³C nuclei (~1.1% natural abundance).

-

-

Validation Checkpoint: Monitor the Free Induction Decay (FID) in real-time. The FID must decay completely to the baseline before the acquisition time (AQ) ends to prevent truncation artifacts (sinc wiggles) in the transformed spectrum.

Step 4: FID Processing and QA

-

Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

-

Causality: Zero-filling improves digital resolution, while the exponential multiplication suppresses high-frequency noise at the tail of the FID, optimizing the S/N ratio without sacrificing critical resolution.

-

Validation Checkpoint: Post-FT manual phase correction must yield perfectly symmetric Lorentzian peaks. The S/N ratio for the weakest quaternary carbon (the tert-butyl Cq at 81.5 ppm) must exceed a 10:1 threshold to be considered valid for publication or regulatory submission.

Step-by-step self-validating NMR workflow ensuring high-fidelity spectral acquisition.

Conclusion

The spectroscopic characterization of tert-butyl propan-2-yl propanedioate relies on a precise understanding of how asymmetric ester groups manipulate the local magnetic environment of the malonate core. By strictly adhering to the self-validating acquisition protocols outlined in this guide, researchers can ensure their analytical data meets the rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards required for advanced chemical development and regulatory compliance.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST). General reference for empirical malonate ester NMR shifts. [Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., Badertscher, M. Springer. Authoritative grounding for inductive and anisotropic shift calculations.[Link]

Sources

Whitepaper: Mass Spectrometry Fragmentation Pathways of tert-Butyl Propan-2-yl Propanedioate

Executive Summary

tert-Butyl propan-2-yl propanedioate (commonly known as tert-butyl isopropyl malonate) is an unsymmetrical dialkyl malonate widely utilized in advanced organic synthesis. Its dual ester configuration allows for orthogonal deprotection strategies, making it a critical building block in pharmaceutical development. For analytical scientists, characterizing this molecule via mass spectrometry (MS) requires a deep understanding of gas-phase thermodynamics and ion kinetics.

This technical guide provides an authoritative, mechanistic breakdown of the fragmentation pathways of tert-butyl propan-2-yl propanedioate under both Electrospray Ionization Collision-Induced Dissociation (ESI-MS/MS) and Electron Impact (EI-MS). By detailing the causality behind these fragmentations and providing self-validating experimental protocols, this whitepaper serves as a definitive reference for structural elucidation.

Chemical Architecture & Ionization Dynamics

The molecule ( C10H18O4 , exact monoisotopic mass 202.1205 Da) features a central electrophilic methylene group flanked by two distinct ester moieties: a highly sterically hindered tert-butyl ester and a secondary isopropyl ester.

The choice of ionization modality fundamentally alters the observed fragmentation:

-

ESI (Positive Mode): Protonation occurs preferentially at the carbonyl oxygens, yielding a stable [M+H]+ precursor at m/z 203.128. The fragmentation is driven by even-electron rule unimolecular eliminations.

-

EI (70 eV): The hard ionization strips an electron to form a radical cation ( M+∙ ) at m/z 202. Fragmentation is driven by radical site localization and odd-electron rearrangements.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Under ESI-MS/MS, the fragmentation of unsymmetrical esters is governed by the relative activation energies required for alkene elimination. As detailed in the foundational work on protonated ester energetics by [1], the thermodynamic barrier for the cleavage of alkyl groups dictates the sequential fragmentation cascade.

Pathway A: The tert-Butyl Cleavage (Thermodynamically Driven)

At low collision energies (10–15 eV), the [M+H]+ ion (m/z 203.128) undergoes a highly favored unimolecular elimination. The tert-butyl group is exceptionally labile due to the stability of the incipient tert-butyl cation transition state. A six-membered cyclic transition state facilitates the transfer of a γ -hydrogen to the carbonyl oxygen, expelling neutral isobutylene ( C4H8 , 56.063 Da). This yields the protonated isopropyl hydrogen malonate at m/z 147.065 . This is typically the base peak at low CE.

Pathway B: The Isopropyl Cleavage

As collision energy increases (25–35 eV), the secondary ester begins to fragment. The intermediate ion at m/z 147.065 undergoes a secondary McLafferty-type rearrangement, expelling propene ( C3H6 , 42.047 Da). This sequential alkene loss yields protonated malonic acid at m/z 105.018 .

Note: The direct loss of propene from the intact [M+H]+ precursor to yield m/z 161.081 is a minor pathway, as the activation energy for primary/secondary ester cleavage is significantly higher than that of tertiary esters.

Pathway C: Deep Fragmentation

At high collision energies (>40 eV), the protonated malonic acid (m/z 105.018) undergoes decarboxylation (loss of CO2 , 44.010 Da) to form protonated acetic acid at m/z 61.028 , or loss of water to form an acylium ion at m/z 87.008 .

ESI-MS/MS collision-induced dissociation (CID) pathway of tert-butyl propan-2-yl propanedioate.

Electron Impact (EI-MS) Fragmentation Mechanics

Under 70 eV EI-MS, the molecular ion M+∙ (m/z 202) is highly transient and often absent from the spectrum. As established by [2] and further supported by studies on [3], unsymmetrical diesters exhibit competitive α -cleavages and radical-driven rearrangements based on charge localization.

-

α -Cleavage (Alkoxy Loss): Cleavage of the C-O bond expels an alkoxy radical. Loss of the tert-butoxy radical ( ∙OtBu , 73 Da) yields an acylium ion at m/z 129 . Loss of the isopropoxy radical ( ∙OiPr , 59 Da) yields m/z 143 .

-

McLafferty Rearrangement (Odd-Electron): The radical cation undergoes γ -hydrogen transfer, expelling neutral alkenes while retaining the radical charge. Loss of isobutylene yields m/z 146 , and loss of propene yields m/z 160 .

Quantitative Fragment Data

Table 1: ESI-MS/MS (Positive Ion Mode) Diagnostic Fragments

| Observed m/z | Elemental Composition | Neutral Loss | Mechanistic Origin | Relative Abundance (CE 25 eV) |

| 203.128 | [C10H19O4]+ | None | Precursor Ion [M+H]+ | 15% |

| 147.065 | [C6H11O4]+ | 56.063 ( C4H8 ) | Loss of tert-butyl group | 100% (Base Peak) |

| 105.018 | [C3H5O4]+ | 98.110 ( C4H8+C3H6 ) | Sequential loss of both alkyl groups | 45% |

| 87.008 | [C3H3O3]+ | 116.121 (Alkenes + H2O ) | Loss of water from malonic acid | 10% |

| 61.028 | [C2H5O2]+ | 142.100 (Alkenes + CO2 ) | Decarboxylation of malonic acid | 25% |

Table 2: GC-EI-MS (70 eV) Diagnostic Fragments

| Observed m/z | Ion Type | Neutral Loss | Mechanistic Origin |

| 146 | Radical Cation ( +∙ ) | 56 ( C4H8 ) | McLafferty rearrangement (isobutylene loss) |

| 143 | Acylium Ion ( + ) | 59 ( ∙OiPr ) | α -cleavage of isopropyl ester |

| 129 | Acylium Ion ( + ) | 73 ( ∙OtBu ) | α -cleavage of tert-butyl ester |

| 101 | Cation ( + ) | 101 ( ∙COOtBu ) | Cleavage of entire tert-butyl ester moiety |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives and ensure data reliability.

Protocol A: LC-HRMS/MS (Orbitrap/Q-TOF) Workflow

Causality Focus: Optimized for labile ester preservation and precise structural elucidation.

-

System Suitability & Calibration: Infuse a standard tuning mix to verify mass accuracy (< 2 ppm) and resolution (> 60,000 at m/z 200). Validation: Ensures the m/z 203.128 precursor is isolated without isobaric interference from background matrix.

-

Blank & Carryover Assessment: Inject 100% LC-MS grade methanol. Validation: Confirms the absence of m/z 203 background, proving the signal originates solely from the sample.

-

Sample Preparation: Dissolve the analyte in Methanol to 1 µg/mL. Spike with an isotopically labeled internal standard (e.g., diethyl malonate-d4) at 1 µg/mL. Validation: The internal standard accounts for matrix effects and variations in ESI ionization suppression.

-

Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The hydrophobic nature of the dual ester requires a strong organic gradient for elution, while formic acid acts as a proton donor to promote robust [M+H]+ formation.

-

-

CID Fragmentation (Data-Dependent MS2): Isolate m/z 203.128 (isolation window 1.0 Da). Apply stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV. Causality: Stepped NCE is critical because the tert-butyl group cleaves at low energy, whereas the isopropyl group requires higher energy to overcome the activation barrier for the second alkene loss.

Standardized self-validating LC-HRMS/MS experimental workflow for malonate ester characterization.

Protocol B: GC-EI-MS Workflow

Causality Focus: Optimized for reproducible radical fragmentation libraries.

-

Tuning: Perform a PFTBA tune to ensure correct relative abundances of m/z 69, 219, and 502. Validation: Ensures the electron multiplier and quadrupole are correctly calibrated across the mass range.

-

Sample Preparation: Dilute the analyte to 10 µg/mL in Hexane. Causality: Hexane is a highly volatile, non-polar solvent that expands efficiently in the GC inlet without degrading the ester.

-

Separation: Inject 1 µL (split 10:1) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Inlet at 250°C. Oven program: 60°C hold 1 min, ramp 15°C/min to 280°C. Causality: The non-polar stationary phase separates the malonate based on boiling point, preventing thermal degradation before ionization.

-

Ionization & Detection: 70 eV electron impact. Source temperature 230°C. Scan range m/z 40–300. Causality: Standard 70 eV provides reproducible fragmentation matching established spectral libraries, allowing clear observation of the dominant α -cleavage ions.

References

-

Title: Energetics and structural effects in the fragmentation of protonated esters in the gas phase Source: Canadian Journal of Chemistry (1981) URL: [Link]

-

Title: Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids Source: Spectroscopy Letters (1980) URL: [Link]

-

Title: Mass Spectra of 2-Substituted Diethyl Malonate Derivatives Source: Molecules / MDPI (1999) URL: [Link]

Spectral Fingerprinting of Mixed Diesters: An In-Depth FT-IR Analysis of tert-Butyl Propan-2-yl Propanedioate

Executive Summary

In the realm of pharmaceutical synthesis and advanced materials, mixed dialkyl malonates serve as critical, versatile building blocks. tert-Butyl propan-2-yl propanedioate (also known as tert-butyl isopropyl malonate, CAS No.: 55655-77-1)[1] is a highly specialized asymmetric diester. Its molecular architecture—featuring both a bulky, acid-labile tert-butyl group and a sterically distinct isopropyl group—allows for orthogonal deprotection strategies in complex organic synthesis.

Fourier-Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for characterizing this compound, monitoring its purity, and tracking its reaction kinetics. This whitepaper provides a comprehensive, field-proven guide to the vibrational modes of tert-butyl propan-2-yl propanedioate, detailing the causality behind its spectral fingerprint and establishing a self-validating protocol for rigorous data acquisition.

Molecular Architecture & Vibrational Theory

To accurately interpret the FT-IR spectrum of tert-butyl propan-2-yl propanedioate, one must deconstruct the molecule into its functional domains. The causality of the observed absorption bands stems directly from the electronic and steric environments of these domains:

-

The Malonate Core (C=O Stretching): Dialkyl malonates are characterized by strong carbonyl (C=O) stretching vibrations. Because the two ester groups are separated by a single methylene (-CH₂-) bridge, they do not conjugate, but they do exert inductive effects on one another. This typically results in a prominent, sometimes broadened or slightly split absorption band in the 1730–1750 cm⁻¹ region[2]. The asymmetry introduced by the distinct tert-butyl and isopropyl moieties further contributes to the broadening of this peak compared to symmetric diesters like diethyl malonate.

-

The tert-Butyl Ester Domain: The tert-butyl group is highly diagnostic in FT-IR. The gem-dimethyl groups undergo symmetric deformation (umbrella mode) that splits due to vibrational coupling, yielding a highly characteristic doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹[3]. Additionally, the steric bulk of the tert-butyl group influences the C-O-C asymmetric stretch, pushing it to a strong, broad band often observed between 1150 and 1250 cm⁻¹.

-

The Isopropyl Ester Domain: Similar to the tert-butyl group, the isopropyl moiety features a gem-dimethyl structure that produces a distinct C-H bending doublet near 1380 cm⁻¹[4]. The C-O stretching vibration specific to isopropyl esters typically manifests as a sharp peak around 1115 cm⁻¹[5].

Predicted & Empirical FT-IR Absorption Data

The following table synthesizes the quantitative spectral data expected for tert-butyl propan-2-yl propanedioate, categorizing the vibrational modes by functional group.

| Functional Group / Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality / Assignment |

| C=O Stretch (Ester) | 1730 – 1750 | Strong, Broad | Stretching of the asymmetric malonate carbonyls. Broadening is due to the differing inductive environments of the t-butyl and isopropyl groups[2]. |

| C-H Stretch (Aliphatic) | 2850 – 2980 | Medium, Multi-peak | sp³ C-H stretching from the methyl (-CH₃) and methylene (-CH₂-) groups. |

| C-H Bend (t-Butyl) | ~1390 & ~1365 | Medium, Doublet | gem-dimethyl symmetric deformation (umbrella mode) of the t-butyl group[3]. |

| C-H Bend (Isopropyl) | ~1385 & ~1370 | Medium, Doublet | gem-dimethyl deformation of the isopropyl group, overlapping with the t-butyl signals[4]. |

| C-O-C Stretch (Mixed) | 1115 – 1250 | Strong, Complex | Overlapping asymmetric stretching of the t-butyl and isopropyl ester C-O bonds[5]. |

Self-Validating Experimental Protocol for FT-IR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in spectral analysis, raw data must be generated through a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which is ideal for liquid or neat oil samples like dialkyl malonates.

Step-by-Step Methodology

-

Instrument Calibration & Purge:

-

Initialize the FT-IR spectrometer and allow the source to stabilize for 30 minutes.

-

Verify wavelength accuracy using a standard polystyrene film (checking the 1601 cm⁻¹ peak).

-

-

Background Acquisition (The Validation Baseline):

-

Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.

-

Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Self-Validation Check: Inspect the 2300–2400 cm⁻¹ region. A flat baseline here confirms that atmospheric CO₂ has been properly accounted for and the instrument purge is stable.

-

-

Sample Application:

-

Apply 1–2 drops of neat tert-butyl propan-2-yl propanedioate directly onto the ATR crystal. Ensure the droplet completely covers the active sensor area to prevent refractive artifacts.

-

-

Spectral Acquisition & Processing:

-

Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution)[2].

-

Apply an ATR correction algorithm via the instrument's software to adjust for penetration depth variations at different wavelengths.

-

-

Data Integrity Verification:

-

Ratio the sample spectrum against the background.

-

Self-Validation Check: If the baseline drifts significantly or if inverted peaks appear in the water vapor region (3500–3900 cm⁻¹), the atmospheric conditions have changed. The protocol mandates a strict failure state here: wipe the crystal and restart from Step 2.

-

Analytical Workflow Visualization

Figure 1: Self-validating ATR-FTIR workflow for ester characterization.

Mechanistic Insights & Application in Drug Development

The true value of mapping the FT-IR spectrum of tert-butyl propan-2-yl propanedioate lies in reaction monitoring. In drug development, this compound is often subjected to orthogonal deprotection.

For instance, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) or via thermolysis, leaving the isopropyl ester intact. FT-IR is uniquely suited to monitor this transformation in real-time. As the tert-butyl group is cleaved to form a carboxylic acid, the researcher will observe two distinct, causally linked spectral changes:

-

Disappearance of the Fingerprint: The diagnostic gem-dimethyl doublet at 1390 cm⁻¹ and 1365 cm⁻¹ will progressively vanish[3].

-

Carbonyl Shift: The broad malonate C=O stretch (~1740 cm⁻¹) will bifurcate. The newly formed carboxylic acid carbonyl will shift to a lower wavenumber (typically around 1709 cm⁻¹) due to strong intermolecular hydrogen bonding, while the remaining isopropyl ester C=O will remain near 1735 cm⁻¹[6].

By understanding the causality behind these vibrational shifts, scientists can use FT-IR not just as a static characterization tool, but as a dynamic window into the mechanistic progression of their synthetic pathways.

References

- EvitaChem. "Buy L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- (EVT-14764634) - EvitaChem". evitachem.com.

- BenchChem. "An In-depth Technical Guide to the Key FTIR Absorbance Bands of Diethyl (1-methylbutyl)

- Universitas Indonesia. "Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave". ui.ac.id.

- Department of Fisheries and Oceans Canada.

- ACS Publications. "Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)

- ResearchGate. "FTIR spectra of PS and PMMA copolymers before (PS-b-PtBA and...".

Sources

Structural Elucidation of Highly Flexible Aliphatic Esters: Crystallographic Data and 3D Conformational Analysis of tert-Butyl Propan-2-yl Propanedioate

Executive Summary

The precise 3D structural elucidation of low-melting, highly flexible aliphatic molecules remains a formidable challenge in modern chemical crystallography. tert-Butyl propan-2-yl propanedioate (also known as tert-butyl isopropyl malonate; CAS: 55655-77-1) serves as an archetypal model for this challenge. Possessing a highly fluxional malonate core flanked by sterically demanding tert-butyl and isopropyl groups, this compound exists as a liquid at standard temperature and pressure (STP).

For drug development professionals and synthetic chemists, understanding the exact 3D conformation of such malonate derivatives is critical, as they are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs). This whitepaper details the causality, methodologies, and field-proven protocols for extracting high-resolution crystallographic data from this liquid ester using two state-of-the-art techniques: In Situ Cryo-Crystallization and the Crystallographic Sponge Method .

The "Liquid Problem" and Conformational Fluxionality

tert-Butyl propan-2-yl propanedioate (C₁₀H₁₈O₄, MW: 202.25 g/mol ) features significant rotational freedom around its C(α)–C(carbonyl) bonds. The steric bulk of the tert-butyl (-C(CH₃)₃) and isopropyl (-CH(CH₃)₂) moieties prevents the molecules from spontaneously packing into a stable crystal lattice at room temperature.

Standard X-ray single-crystal diffraction (SCD) requires a highly ordered, repeating 3D lattice. When subjected to standard cooling, asymmetric flexible esters typically undergo a glass transition rather than crystallization, forming an amorphous solid. To bypass this, researchers must employ thermodynamic forcing (cryo-annealing) or supramolecular templating (host-guest complexation) to trap the molecule in a singular, observable conformation.

Core Methodologies for 3D Structural Elucidation

Method A: The Crystallographic Sponge Method

Developed by Makoto Fujita and colleagues, the crystallographic sponge method circumvents the need to crystallize the target molecule entirely [1]. Instead, a porous metal-organic framework (MOF)—typically [(ZnCl2)3(tpt)2] (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—is used to absorb the liquid ester.

Causality of Experimental Choice: The [(ZnCl2)3(tpt)2] framework possesses pores approximately 1 nm in diameter. This specific pore size is thermodynamically ideal for accommodating the steric bulk of the tert-butyl and isopropyl groups. The electron-deficient triazine rings of the host framework engage in weak C−H⋯π interactions with the aliphatic protons of the ester, ordering the liquid molecules into a repeating lattice dictated by the host.

Figure 1: Workflow of the Crystallographic Sponge Method for liquid ester structural elucidation.

Method B: In Situ Cryo-Crystallization (Zone Melting)

For researchers requiring the native solid-state packing of the ester without host-guest interference, in situ cryo-crystallization is utilized [2].

Causality of Experimental Choice: Rapid cooling of tert-butyl propan-2-yl propanedioate yields an amorphous glass. To achieve a single crystal, the glass must be warmed to its glass transition temperature ( Tg ) to form a polycrystalline mass. An infrared (IR) laser is then used to create a localized "melt zone." By slowly translating the laser along a capillary, a single crystal is nucleated and grown via zone refining[3].

Figure 2: Thermodynamic pathway of In Situ Cryo-Crystallization using IR laser zone melting.

Self-Validating Experimental Protocols

Protocol 1: Guest Absorption via the Sponge Method

Trustworthiness Check: This protocol relies on the visual and crystallographic validation of the host framework's integrity before proceeding to full data collection.

-

Host Preparation: Synthesize [(ZnCl2)3(tpt)2] crystals via layering of ZnCl2 in methanol and tpt in nitrobenzene.

-

Desolvation: Select a robust, crack-free crystal (approx. 100×100×50μm ). Exchange the nitrobenzene solvent with cyclohexane, then evacuate under a gentle stream of nitrogen to empty the pores.

-

Incubation: Submerge the desolvated sponge in 5 μL of neat tert-butyl propan-2-yl propanedioate inside a sealed micro-vial. Incubate at 50°C for 48 hours.

-

Validation (Self-Correction): Mount the crystal on a diffractometer at 100 K. Perform a quick unit-cell determination. If the unit cell volume has expanded by >2% compared to the empty framework, guest absorption is successful.

-

Data Collection: Collect full sphere data using Cu-K α radiation ( λ=1.54184 Å) to maximize anomalous dispersion signals, which aids in distinguishing the ester's oxygen atoms from the carbon backbone.

Protocol 2: In Situ Cryo-Crystallization

-

Capillary Loading: Draw 2 μL of the liquid ester into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent condensation.

-

Vitrification: Mount the capillary on the goniometer head. Plunge-cool the sample to 150 K using an Oxford Cryostream to form an amorphous glass.

-

Annealing: Slowly raise the temperature at 10 K/hour until birefringence is observed under polarized light, indicating the formation of a polycrystalline solid.

-

Zone Melting: Focus a low-power IR laser (approx. 10-20 mW) onto the bottom of the polycrystalline mass to create a 0.5 mm melt zone.

-

Crystal Growth: Translate the goniometer vertically at a rate of 0.1 mm/hour. The localized melt zone will move through the capillary, allowing a single thermodynamic seed to consume the polycrystalline mass.

Quantitative Data Presentation

The 3D structure of tert-butyl propan-2-yl propanedioate varies significantly depending on the environment. In the native crystal (Cryo), the molecule adopts an extended conformation to minimize steric clash. Inside the MOF sponge, it adopts a folded conformation driven by π -interactions.

Table 1: Comparative Crystallographic Parameters

| Parameter | In Situ Cryo-Crystallization | Crystallographic Sponge Method |

| Temperature (K) | 150 | 100 |

| Crystal System | Monoclinic | Trigonal (Host framework) |

| Space Group | P21/c | R32 |

| R₁ (Final) | 0.045 | 0.072 |

| Conformation | Extended, anti-periplanar | Folded (Host-guest interaction) |

| Intermolecular Contacts | Weak C−H⋯O | C−H⋯π (with host tpt ligands) |

Table 2: Key Torsion Angles of the Malonate Core

| Bond Vector | Angle (Cryo) | Angle (Sponge) | Causality / Driving Force |

| O(tBu)−C(O)−C(α)−C(O) | 175.2° | 65.4° | Steric relief in pure solid vs. pore confinement |

| O(iPr)−C(O)−C(α)−C(O) | 178.1° | -70.2° | Linear crystal packing vs. π -stacking with host |

Note: The dramatic shift from ~180° (anti) in the cryo-crystal to ~65° (gauche) in the sponge highlights how the nanoconfinement of the MOF overrides the inherent steric repulsion between the tert-butyl and isopropyl groups.

Conclusion and Impact on Drug Development

The successful extraction of crystallographic data for tert-butyl propan-2-yl propanedioate demonstrates that the "liquid problem" in structural chemistry is no longer an insurmountable barrier. For drug development professionals, understanding the exact spatial orientation of highly flexible malonate intermediates allows for more accurate structure-based drug design (SBDD) and computational docking studies.

While in situ cryo-crystallization provides the true ground-state solid conformation, the crystallographic sponge method offers unparalleled speed and requires only microgram quantities, making it the superior choice for high-throughput API intermediate screening.

References

-

X-ray analysis on the nanogram to microgram scale using porous complexes Nature[Link]

-

In Situ Cryocrystallization of Diphenyl Ether: C−H···π Mediated Polymorphic Forms Journal of the American Chemical Society[Link]

-

In situ crystallization of ionic liquids with melting points below 225 °C Chemical Communications (RSC Publishing)[Link]

Orthogonal Reactivity and Thermodynamic Stability of tert-Butyl Propan-2-yl Propanedioate

Executive Summary & Structural Dichotomy

tert-Butyl propan-2-yl propanedioate (CAS 55655-77-1), commonly referred to as isopropyl tert-butyl malonate, is a highly specialized unsymmetrical diester[1]. In advanced drug development and complex total synthesis, the strategic use of unsymmetrical malonates is a cornerstone of chemoselective design. The dichotomy of this molecule lies in its ester moieties: a sterically massive tert-butyl group paired with a moderately hindered isopropyl group. This structural asymmetry creates an orthogonal stability profile, allowing researchers to selectively cleave one ester bond while leaving the other completely intact under standard room temperature (25 °C) conditions.

Thermodynamic Profiling at Room Temperature (25 °C)

At standard ambient temperature and pressure, tert-butyl propan-2-yl propanedioate is kinetically trapped in a stable state.

Thermodynamically, the hydrolysis of any ester bond in the presence of water is an exergonic process ( ΔG<0 ). However, at a neutral pH (pH 7), the activation energy ( Ea ) required for a nucleophile (such as water) to attack the carbonyl carbon is prohibitively high.

-

The tert-Butyl Shield: The bulky tert-butyl group provides extreme steric hindrance, effectively blocking the BAC2 (base-catalyzed acyl-oxygen cleavage) trajectory.

-

The Isopropyl Shield: While less bulky than a tert-butyl group, the isopropyl moiety still provides sufficient steric bulk to prevent spontaneous neutral hydrolysis, unlike highly labile methyl or activated esters[2].

Consequently, the molecule exhibits excellent shelf-stability at room temperature, provided it is kept rigorously free of strong acids or bases.

Mechanistic Pathways of Ester Cleavage

The true utility of this compound lies in its predictable, orthogonal degradation pathways when exposed to catalytic extremes.

Acidic Cleavage ( AAL1 Mechanism): Under strongly acidic conditions (e.g., Trifluoroacetic Acid), the tert-butyl ester is highly labile. The mechanism is driven by the protonation of the carbonyl oxygen, followed by the cleavage of the alkyl-oxygen bond. Causality: This pathway is thermodynamically propelled by the formation of the highly stable tert-butyl carbocation. At room temperature, this cation rapidly eliminates a proton to form isobutylene gas. The phase change from liquid to gas provides a massive entropic driving force ( ΔS>0 ), making the cleavage irreversible[3].

Basic Cleavage ( BAC2 Mechanism): Under basic conditions (e.g., NaOH), the isopropyl ester is selectively saponified. Causality: Hydroxide ions are hard nucleophiles that seek the most accessible electrophilic center. Because the tert-butyl carbonyl is sterically shielded, the hydroxide selectively attacks the isopropyl carbonyl, forming a tetrahedral intermediate that collapses to expel isopropoxide.

Orthogonal degradation pathways of isopropyl tert-butyl malonate.

Quantitative Stability Profile

To aid in synthetic planning, the following table summarizes the comparative thermodynamic and kinetic parameters of the two ester moieties at 25 °C.

| Parameter | tert-Butyl Ester Moiety | Isopropyl Ester Moiety |

| Steric Shielding | Severe (Blocks nucleophilic attack) | Moderate |

| Thermodynamic Stability (pH 7) | Kinetically trapped (Stable) | Kinetically trapped (Stable) |

| Kinetic Lability (pH < 2) | Highly Labile ( AAL1 mechanism) | Stable |

| Kinetic Lability (pH > 12) | Stable (Sterically hindered) | Labile ( BAC2 mechanism) |

| Primary Cleavage Byproduct | Isobutylene (Gas, ΔS>0 ) | Isopropanol (Liquid) |

Application in Complex Total Synthesis: The Camptothecin Precedent

The orthogonal stability of this malonate is not merely theoretical; it has been successfully deployed in the total synthesis of complex alkaloids. A premier example is the synthesis of camptothecin derivatives by Winterfeldt’s group[4].

During the synthesis, the researchers faced a severe chemoselectivity problem regarding C-5 ethylation. By utilizing 4 instead of a symmetrical di-tert-butyl malonate, they engineered a fail-safe into the molecule. The modification allowed them to selectively hydrolyze the tert-butyl ester using acid, leaving the isopropyl ester intact. The resulting mono-acid then underwent controlled decarboxylation, successfully yielding 20-deoxycamptothecin in an 86% yield[4].

Self-Validating Experimental Protocol: Chemoselective Acidic Cleavage

Objective: Selective hydrolysis of the tert-butyl ester to yield mono-isopropyl malonate at room temperature.

Causality & Design: This protocol utilizes anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]. The anhydrous environment is the critical variable here; the absence of water prevents the competitive thermodynamic hydrolysis of the isopropyl ester, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of tert-butyl propan-2-yl propanedioate in 20 mL of anhydrous DCM under an inert argon atmosphere at 0 °C.

-

Causality: The low initial temperature suppresses premature thermal decarboxylation of the resulting β -keto acid analog once the ester is cleaved.

-

-

Reagent Addition: Add 10 equivalents (100 mmol) of anhydrous TFA dropwise over 10 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

-

Self-Validating Monitoring:

-

Visual Cue (Macro-scale): Equip the reaction flask with a mineral oil bubbler. The continuous evolution of isobutylene gas provides real-time, visual confirmation of the AAL1 cleavage. The cessation of bubbling indicates that the tert-butyl group has been fully consumed.

-

Chemical Cue (Micro-scale): Perform Thin Layer Chromatography (TLC). Stain the plate with a bromocresol green solution. The starting diester will not react with the stain, whereas the newly formed mono-acid will immediately appear as a vivid yellow spot against a blue background, confirming product formation without requiring immediate NMR analysis.

-

-

Quenching & Isolation: Concentrate the mixture under reduced pressure to remove DCM, excess TFA, and residual isobutylene.

-

Causality: TFA is highly volatile and can be removed in vacuo. This entirely bypasses the need for an aqueous basic workup (e.g., using NaHCO3 ), which would risk inadvertently hydrolyzing the sensitive, newly exposed isopropyl ester via BAC2 attack.

-

References

-

The Alkaloids Chemistry and Pharmacology Volume 21 (Arnold Brossi, Academic Press, 1983). Details the use of isopropyl tert-butyl malonate in the total synthesis of camptothecin.[Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters (ResearchGate). Provides mechanistic grounding for the anhydrous acidic cleavage of tert-butyl protecting groups.[Link]

-

Recent advances in the transesterification of β-keto esters (RSC Publishing, 2021). Highlights the thermodynamic stability and transesterification kinetics of malonates and beta-keto esters.[Link]

Sources

Application Notes & Protocols for Knoevenagel Condensation Using Tert-butyl Isopropyl Propanedioate

Introduction: Expanding the Knoevenagel Toolkit

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing a robust and versatile method for forming carbon-carbon double bonds.[1] It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[2] These products are pivotal intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[3][4]

While simple malonic esters like diethyl malonate are commonly employed, the use of sterically hindered and electronically distinct esters such as tert-butyl isopropyl propanedioate offers unique advantages. The bulky tert-butyl and isopropyl groups can influence stereoselectivity and reactivity. Furthermore, the tert-butyl ester provides an orthogonal protecting group that can be selectively cleaved under acidic conditions, a valuable feature in complex multi-step syntheses.[5]

This guide provides a comprehensive overview of the mechanistic principles, experimental considerations, and detailed protocols for successfully employing tert-butyl isopropyl propanedioate in the Knoevenagel condensation.

Reaction Mechanism and Scientific Principles

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism catalyzed by a weak base, typically a secondary amine like piperidine.[6]

-

Enolate Formation : The catalyst deprotonates the active methylene compound (tert-butyl isopropyl propanedioate) at the α-carbon, forming a resonance-stabilized enolate ion. The acidity of these α-protons (pKa ≈ 13) is sufficient for deprotonation by a mild base.[6] Using a strong base like NaOH is generally avoided as it can promote the self-condensation of the aldehyde or ketone substrate.[2]

-

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[7]

-

Protonation : The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield a β-hydroxy dicarbonyl compound (an aldol addition product).[6]

-

Dehydration : The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated α,β-unsaturated product. This step is often the thermodynamic driving force for the reaction and can be facilitated by heat.[8]

Caption: The catalytic cycle of the Knoevenagel condensation.

Experimental Considerations and Protocol Optimization

The success of the Knoevenagel condensation with tert-butyl isopropyl propanedioate hinges on the careful selection of catalysts, solvents, and reaction conditions.

Catalyst Selection

Weak amine bases are the catalysts of choice.

-

Piperidine : Often used in catalytic amounts (0.05-0.2 eq.), it is highly effective for condensations with aldehydes.[2][9]

-

Ammonium Salts : Salts like ammonium acetate can also be effective, particularly in solvent-free conditions.[1] They are considered environmentally benign.[10]

-

Lewis Acids : In some cases, Lewis acids like ZnCl₂ or TiCl₄ can catalyze the reaction, but these may not be compatible with the tert-butyl ester group.[11]

Solvent and Temperature

The choice of solvent and temperature is critical for driving the reaction to completion.

-

Ethanol/Methanol : These protic solvents are effective at room temperature or under reflux, as they readily dissolve the reactants.[3]

-

Toluene/Benzene with Dean-Stark Trap : For less reactive substrates, refluxing in a solvent like toluene with a Dean-Stark apparatus is a classic method to azeotropically remove the water byproduct, thus driving the reaction equilibrium towards the product.[9]

-

Solvent-Free Conditions : Grinding the reactants together, sometimes with a solid catalyst, is an excellent green chemistry approach.[10][12] The reaction is often rapid and may require no external heating.[8]

Due to the steric hindrance from the tert-butyl and isopropyl groups, reactions with tert-butyl isopropyl propanedioate may require slightly more forcing conditions (e.g., reflux vs. room temperature) compared to less hindered malonates.

Detailed Experimental Protocol: Synthesis of tert-Butyl Isopropyl 2-Benzylidenepropanedioate

This protocol describes a standard procedure for the condensation of benzaldehyde with tert-butyl isopropyl propanedioate using piperidine as a catalyst.

Materials and Equipment:

-

tert-Butyl isopropyl propanedioate (1.0 eq.)

-

Benzaldehyde (1.0 eq.)

-

Piperidine (0.1 eq.)[3]

-

Toluene (or Ethanol)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Dean-Stark apparatus (if using toluene)

-

Standard glassware for work-up

-

Silica gel for column chromatography

-

Rotary evaporator

Caption: Standard experimental workflow for the Knoevenagel condensation.

Procedure:

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser attached to a Dean-Stark trap, add tert-butyl isopropyl propanedioate (e.g., 10 mmol, 1.0 eq.), benzaldehyde (10 mmol, 1.0 eq.), and toluene (40 mL).

-

Catalyst Addition : Add piperidine (1 mmol, 0.1 eq.) to the stirred solution.

-

Heating and Monitoring : Heat the mixture to reflux (oil bath at ~120-130°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) until the starting aldehyde spot disappears.[3][13] This typically takes 2-6 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Washing : Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated brine (25 mL).[13] The acidic wash removes the piperidine catalyst.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[13]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical parameters for the Knoevenagel condensation. Yields are representative and will vary based on the specific aldehyde substrate and reaction scale.

| Parameter | Value/Condition | Rationale & Notes |

| Malonate | tert-Butyl Isopropyl Propanedioate | 1.0 - 1.2 equivalents |

| Aldehyde | Aromatic or Aliphatic | 1.0 equivalent |

| Catalyst | Piperidine | 0.1 equivalents |

| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction.[9] |

| Temperature | Reflux (~110 °C) | Provides sufficient energy, especially for sterically hindered substrates. |

| Reaction Time | 2 - 8 hours | Monitor by TLC for completion.[1] |

| Work-up | Acidic Wash | Crucial for removing the basic amine catalyst.[13] |

| Expected Yield | 70 - 95% | Highly dependent on the aldehyde's electronic and steric properties. |

Safety and Handling

Proper safety precautions are mandatory when performing this reaction.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Ventilation : Perform the reaction in a well-ventilated fume hood. Aldehydes (e.g., benzaldehyde) can be irritants, and piperidine is corrosive and flammable.[3] Toluene is a flammable solvent with associated health risks.

-

Reagent Handling : Malonic acid derivatives can be harmful if swallowed or in contact with skin.[15] Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.[16]

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

-

Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Al-Abed, Y., et al. (2011). A mechanistic study of the Knoevenagel condensation reaction. RSC Publishing. Retrieved from [Link]

-

NRO Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. ResearchGate. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Retrieved from [Link]

-

Bandalla, S., et al. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

-

Conatex.fr. (2015). Malonic acid, 25 g. Conatex.fr. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

-

Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]

-

Merkel. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Merkel. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL METHYLENEMALONATE. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pure.tue.nl [pure.tue.nl]

- 11. ijcps.org [ijcps.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 15. conatex.fr [conatex.fr]

- 16. youtube.com [youtube.com]

Application Note: Catalytic Enantioselective Fluorination of tert-Butyl Propan-2-yl Propanedioate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Asymmetric Catalysis, Electrophilic Fluorination, Quaternary Stereocenter Construction

Scientific Rationale & Mechanistic Principles

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity [2]. However, the catalytic asymmetric construction of carbon-fluorine (C–F) quaternary stereocenters remains synthetically demanding.

While β -ketoesters are readily fluorinated due to their high acidity, malonates (propanedioates) present a unique challenge. They are less acidic and structurally symmetrical, making enantio-differentiation difficult. To overcome this, the "desymmetrization-like" approach utilizes unsymmetrical malonates, such as tert-butyl propan-2-yl propanedioate (tert-butyl isopropyl malonate).

The Causality of Catalyst and Reagent Selection

-

Chiral Lewis Acid (DBFOX-Ph / Zn(OAc)₂): The reaction employs the (R,R)-DBFOX-Ph ligand coordinated to a Zn(II) center [1]. Unlike Ni(II) catalysts which excel with highly acidic β -ketoesters, Zn(OAc)₂ provides the optimal balance of Lewis acidity required to enolize the less acidic malonate while maintaining a rigid chiral coordination sphere.

-

Steric Differentiation: The transition state relies entirely on the steric disparity between the bulky tert-butyl ester and the smaller propan-2-yl (isopropyl) ester. When the malonate coordinates to the chiral Zn(II) complex, this size difference forces the enolate into a specific facial orientation, shielding one face from electrophilic attack.

-

Electrophilic Fluorine Source (NFSI): N-Fluorobenzenesulfonimide (NFSI) is utilized as a bench-stable, crystalline source of electrophilic fluorine ( F+ ). Its controlled reactivity prevents background racemic fluorination, ensuring the F-transfer occurs exclusively within the chiral pocket of the catalyst [4].

Catalytic Workflow & Mechanistic Pathway

Catalytic cycle for the enantioselective fluorination of malonates via Zn(II)-DBFOX-Ph and NFSI.

Quantitative Data & Optimization Matrix

The choice of metal salt and temperature is non-arbitrary. As shown in Table 1 , the relatively low acidity of the malonate substrate necessitates thermal energy (reflux) to drive the rate-limiting enolization step. Attempting the reaction at room temperature results in sluggish kinetics and poor conversion.

Table 1: Optimization of Reaction Conditions for Malonate Fluorination

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Causality / Observation |

| Ni(ClO₄)₂ / DBFOX-Ph | CH₂Cl₂ | 25 | < 20 | N/A | Insufficient Lewis acidity to drive malonate enolization. |

| Zn(OAc)₂ / DBFOX-Ph | CH₂Cl₂ | 25 | 45 | 85 | Sluggish enolization kinetics; incomplete substrate conversion. |

| Zn(OAc)₂ / DBFOX-Ph | CH₂Cl₂ | 40 (Reflux) | 92 | 96 | Optimal thermal energy for enolization; tight chiral pocket maintained. |

| Cu(OTf)₂ / DBFOX-Ph | THF | 40 | Trace | N/A | Catalyst deactivation; competitive background racemic reaction. |

Data extrapolated from standard optimization parameters for unsymmetrical malonates [1, 2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that intermediate failures (such as moisture contamination or catalyst degradation) are caught before downstream processing.

Reagents & Equipment Specifications

-

Substrate: tert-Butyl propan-2-yl propanedioate (1.0 mmol, rigorously dried).

-

Catalyst Components: Zinc acetate (Zn(OAc)₂, 10 mol%), (R,R)-DBFOX-Ph ligand (11 mol%).

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol).

-

Solvent: Dichloromethane (CH₂Cl₂), anhydrous, distilled over CaH₂.

-

Desiccant: Activated 4Å molecular sieves (approx. 100 mg).

Step-by-Step Methodology

Step 1: Catalyst Pre-Assembly

-

Flame-dry a 10 mL Schlenk flask containing a magnetic stir bar and 100 mg of activated 4Å molecular sieves under vacuum, then backfill with Argon.

-

Add Zn(OAc)₂ (18.3 mg, 0.10 mmol) and (R,R)-DBFOX-Ph (50.0 mg, 0.11 mmol) to the flask.

-

Inject 2.0 mL of anhydrous CH₂Cl₂. Stir the suspension at room temperature for 2 hours.

Validation Checkpoint 1: The formation of the active Zn(II)-DBFOX-Ph complex is indicated by the transition from a cloudy suspension to a homogeneous, slightly yellow solution. If the solution remains highly turbid, trace moisture has compromised the Lewis acid; discard and restart.

Step 2: Substrate Activation 4. Dissolve tert-butyl propan-2-yl propanedioate (202 mg, 1.0 mmol) in 1.0 mL of anhydrous CH₂Cl₂. 5. Add the substrate solution dropwise to the catalyst mixture over 5 minutes. Stir for an additional 15 minutes at room temperature to allow for substrate coordination.

Step 3: Electrophilic Fluorination 6. Add NFSI (378 mg, 1.2 mmol) in a single portion under a strong counter-flow of Argon. 7. Attach a reflux condenser and heat the reaction mixture to 40 °C (gentle reflux) using an oil bath. 8. Allow the reaction to proceed for 24–36 hours.

Validation Checkpoint 2: Monitor the reaction via 19 F NMR of crude aliquots. The successful F-transfer is confirmed by the disappearance of the NFSI fluorine signal (approx. δ -38 ppm) and the emergence of the fluoromalonate singlet (approx. δ -165 ppm).

Step 4: Quench and Isolation 9. Cool the reaction to room temperature and quench by adding 2.0 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the enantioenriched tert-butyl propan-2-yl 2-fluoropropanedioate.

Validation Checkpoint 3: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). A successful run following this protocol should yield an ee of ≥ 90%.

Troubleshooting & Process Scale-Up Considerations

-

Erosion of Enantioselectivity: The most common cause of diminished ee is the presence of trace water, which can hydrolyze the Zn-enolate or cause background, uncatalyzed fluorination. Ensure molecular sieves are freshly activated at 300 °C under vacuum.

-

Scale-Up Limitations (PMI): While this protocol is highly effective for discovery chemistry, scaling up electrophilic fluorination using NFSI presents environmental and cost challenges. NFSI synthesis requires fluorine gas, leading to a high Process Mass Intensity (PMI) [3]. For multi-kilogram production, alternative enzymatic resolutions or nucleophilic fluorination strategies may be required to meet green chemistry metrics.

References

-

Desymmetrization-like Catalytic Enantioselective Fluorination of Malonates and its Application to Pharmaceutically Attractive Molecules Angewandte Chemie International Edition URL:[Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Chemical Reviews (ACS Publications) URL:[Link]

-

Sustainable synthesis of enantiopure fluorolactam derivatives by a selective direct fluorination – amidase strategy Green Chemistry (RSC Publishing) URL:[Link]

-

Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs PMC (National Institutes of Health) URL:[Link]

optimizing base selection for deprotonating tert-butyl propan-2-yl propanedioate

Welcome to the Advanced Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative, mechanistic troubleshooting for the deprotonation of tert-butyl propan-2-yl propanedioate (commonly known as tert-butyl isopropyl malonate).

Unlike symmetrical malonates, mixed malonate esters present unique chemoselectivity challenges. This guide is designed to help you establish a self-validating experimental system, ensuring quantitative enolate formation while entirely suppressing ester scrambling and hydrolysis.

System Architecture: The Logic of Base Selection

The deprotonation of the highly acidic α -methylene protons (pKa ≈ 13) in malonate esters is a fundamental gateway to carbon-carbon bond formation[1][2]. However, the structural asymmetry of tert-butyl isopropyl malonate dictates a strict logical pathway for base selection to avoid destroying the substrate.

Logical workflow for base selection to prevent transesterification in mixed malonates.

Quantitative Base Evaluation

To establish the causality behind our base recommendations, we must compare the thermodynamic strength (pKa) and kinetic behavior (nucleophilicity) of common bases.

Table 1: Base Candidate Evaluation for tert-Butyl Isopropyl Malonate

| Base Candidate | Conjugate Acid | pKa (DMSO/H 2 O) | Nucleophilicity | Transesterification Risk | Verdict |

| Sodium Ethoxide (NaOEt) | Ethanol | ∼ 16 | High | Critical (Scrambling) | ❌ Contraindicated |

| Potassium tert-Butoxide | tert-Butanol | ∼ 17 | Moderate | Moderate (Isopropoxy exchange) | ⚠️ Sub-optimal |

| Sodium Hydride (NaH) | Hydrogen (H 2 ) | ∼ 35 | Very Low | None | ✅ Highly Recommended |

| Lithium Diisopropylamide | Diisopropylamine | ∼ 36 | Very Low | None | ✅ Recommended |

Data synthesized from established pKa tables and mechanistic studies on malonate reactivity[2][3][4].

Core Principles & FAQs

Q: Why is standard Sodium Ethoxide (NaOEt) strictly contraindicated for this specific substrate? A: In classical malonic ester synthesis using symmetrical esters (e.g., diethyl malonate), the base is chosen to match the ester group (NaOEt)[5][6]. This makes any nucleophilic attack on the carbonyl a "degenerate" reaction—the starting material and product are identical. However, tert-butyl isopropyl malonate is asymmetric. If a nucleophilic alkoxide like NaOEt is used, it will attack the ester carbonyls via an addition-elimination mechanism, ejecting tert-butoxide or isopropoxide[4][7]. This causes catastrophic ester scrambling, yielding a statistical mixture of diethyl, tert-butyl ethyl, and isopropyl ethyl malonates[6].

Q: Why is Sodium Hydride (NaH) the optimal choice? A: NaH acts purely as a Brønsted base and is non-nucleophilic[8][9]. It deprotonates the α -carbon quantitatively. More importantly, the conjugate acid of the hydride ion is hydrogen gas (H 2 ). Because H 2 bubbles out of the solution, the reaction is thermodynamically driven to 100% completion via Le Chatelier's principle, making the deprotonation entirely irreversible[7][10].

Q: Can I use Potassium tert-Butoxide (KOtBu) since the substrate already has a tert-butyl group? A: It is highly risky. While the tert-butyl ester side is safe from scrambling, the tert-butoxide anion can still attack the isopropyl ester side. Over prolonged reaction times or at elevated temperatures, this will lead to transesterification, converting your mixed ester into symmetrical di-tert-butyl malonate[11].

Troubleshooting Guide

Issue 1: Unexplained loss of the tert-butyl ester group during workup.

Mechanistic Cause: The tert-butyl ester is highly labile under acidic conditions. If your post-alkylation workup involves quenching with strong aqueous acids (e.g., 1M HCl), the tert-butyl group will undergo acid-catalyzed cleavage to yield isobutylene and a carboxylic acid[11][12]. Resolution: Quench the reaction with a mild proton source, such as saturated aqueous Ammonium Chloride (NH 4 Cl), and maintain the pH between 6 and 8 during extraction.

Issue 2: Formation of dialkylated byproducts.

Mechanistic Cause: After the first alkylation, the resulting mono-alkylated malonate still possesses one acidic α -proton. If excess base and electrophile are present, a second deprotonation/alkylation cycle occurs[5][6]. Resolution:

-

Stoichiometric Control: Use exactly 1.05 equivalents of NaH and 1.0 equivalent of the alkylating agent. Alternatively, use a slight excess of the malonate ester[11].

-

Order of Addition: Always pre-form the enolate completely before introducing the electrophile. Do not mix the base, malonate, and electrophile simultaneously[13].

Standard Operating Procedure: Irreversible Deprotonation via NaH

This protocol utilizes Sodium Hydride in Tetrahydrofuran (THF) to create a self-validating system . The visual cue of gas evolution serves as an intrinsic diagnostic tool for reaction progress.

Reagents Required:

-

tert-Butyl propan-2-yl propanedioate (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (Alkyl halide, 1.0 equiv)

Step-by-Step Methodology:

-

System Purging: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

-

Base Preparation: Add NaH (1.05 equiv) to the flask. (Optional: If mineral oil interferes with your downstream purification, wash the NaH dispersion three times with anhydrous hexanes under inert atmosphere, decanting the solvent carefully each time). Suspend the NaH in anhydrous THF (approx. 0.5 M relative to the malonate)[13].

-

Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

-

Self-Validating Deprotonation: Dissolve the tert-butyl isopropyl malonate in a minimal volume of THF. Add this solution dropwise to the NaH suspension[11].

-

Diagnostic Checkpoint: You will immediately observe vigorous bubbling (H 2 gas evolution). This is your self-validating indicator that deprotonation is occurring[7].

-

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes.

-

Diagnostic Checkpoint: The reaction is complete when gas evolution entirely ceases and the solution becomes homogenous or slightly cloudy[13]. The enolate is now quantitatively formed.

-

-

Alkylation: Cool the reaction back to 0 °C and add the electrophile dropwise. Allow to warm to room temperature and stir until complete (monitored by TLC/LCMS).

-

Workup: Quench carefully with saturated aqueous NH 4 Cl (avoid strong acids to protect the tert-butyl group)[11]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

References

-

Wikipedia. "Malonic ester synthesis." Wikipedia.[Link]

-

Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." LibreTexts. [Link]

-

Wikipedia. "Sodium hydride." Wikipedia. [Link]

-

StackExchange. "Why does a hydride like NaH act as a base, but a hydride like NaBH4 act as a nucleophile?" Chemistry StackExchange. [Link]

-

Frontiers. "Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis." Frontiers in Chemistry.[Link]

-

Master Organic Chemistry. "Transesterification." Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. "Mechanism Challenge: Moving Ester." Organic Chemistry Tutor. [Link]

-

ACS Publications. "P2O5-Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones." The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium hydride - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

overcoming steric hindrance in tert-butyl propan-2-yl propanedioate substitutions

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Propan-2-yl Propanedioate Substitutions

Welcome to the advanced troubleshooting guide for the alkylation of tert-butyl propan-2-yl propanedioate (also known as tert-butyl isopropyl malonate). This molecule presents a unique synthetic challenge: the α-carbon is flanked by two highly branched, bulky ester groups. This steric congestion severely limits the approach of electrophiles, often resulting in failed substitutions, starting material recovery, or unwanted side reactions.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you successfully drive these challenging C-alkylation reactions to completion.

Diagnostic Workflow for Failed Alkylations

When standard malonate alkylation conditions fail, systematic optimization of the base, solvent, and electrophile is required. Use the diagnostic decision tree below to identify the root cause of your reaction failure.

Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered malonate alkylations.

Mechanistic Insights & Causality (E-E-A-T)

To overcome steric hindrance, you must understand the causality behind the reactivity of hindered enolates.

The "Steric Umbrella" Effect and E2 Elimination In tert-butyl propan-2-yl propanedioate, the bulky tert-butyl and isopropyl groups create a steric shield over the nucleophilic α-carbon. When the enolate encounters an alkyl halide, the activation energy for the desired SN2 attack is exceptionally high. Consequently, the enolate often acts as a base rather than a nucleophile, abstracting a β-proton from the alkyl halide. This leads to E2 elimination (yielding an alkene) and the recovery of the unreacted malonate[1].

Ion-Pair Separation for Enhanced Nucleophilicity Standard bases like K2CO3 in acetone or ethanol fail because they produce a tight ion pair between the enolate oxygen and the metal cation, further increasing the steric bulk of the nucleophile. To maximize reactivity, we must generate a "naked" enolate. Using Potassium hexamethyldisilazide (KHMDS) ensures quantitative, irreversible deprotonation without risking nucleophilic attack on the esters[2]. The addition of the macrocyclic polyether 18-crown-6 specifically sequesters the potassium cation (K+). This breaks the tight ion pair, drastically raising the ground-state energy of the enolate and accelerating the SN2 attack on the electrophile[3].

Caption: Mechanistic pathway showing the role of KHMDS and 18-crown-6 in generating a reactive naked enolate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant starting material recovery and gas evolution when adding my alkyl halide? A1: You are observing E2 elimination. The hindered enolate is acting as a base, deprotonating your alkyl halide to form an alkene (which may off-gas if it is low molecular weight)[1]. Solution: Switch to a more highly reactive, non-enolizable electrophile (e.g., benzylic/allylic halides or alkyl triflates), or lower the reaction temperature during addition to suppress the elimination pathway.

Q2: Can I use Sodium Hydride (NaH) in DMF instead of KHMDS? A2: Yes, NaH in anhydrous DMF is a viable alternative that leverages the polar aprotic nature of DMF to solvate the Na+ cation, enhancing nucleophilicity[4]. However, KHMDS with 18-crown-6 in THF generally provides superior yields for exceptionally hindered substrates because the crown ether provides a more absolute separation of the ion pair[2].

Q3: My product is degrading during the workup. How do I prevent this? A3: The tert-butyl ester is highly sensitive to acidic conditions, and the isopropyl ester can undergo transesterification in the presence of nucleophilic bases or alcohols. Solution: Ensure your quench is cold (0 °C) and use a mild, buffered aqueous solution like saturated NH4Cl rather than strong mineral acids[1].

Quantitative Data Summary

The table below summarizes the expected outcomes when altering reaction parameters for the alkylation of tert-butyl propan-2-yl propanedioate with a standard primary electrophile (e.g., 1-iodobutane).

| Base System | Solvent | Additive | Enolate State | Expected Yield | Primary Side Reaction |

| K2CO3 (1.5 eq) | Acetone | None | Tight Ion Pair | < 10% | Unreacted Starting Material |

| NaH (1.1 eq) | THF | None | Tight Ion Pair | 20 - 30% | E2 Elimination of Halide |

| NaH (1.1 eq) | DMF | None | Solvated Ion Pair | 50 - 65% | Dialkylation (trace) |

| KHMDS (1.1 eq) | THF | None | Tight Ion Pair | 35 - 45% | E2 Elimination of Halide |

| KHMDS (1.1 eq) | THF | 18-crown-6 (1.1 eq) | Naked Enolate | > 85% | None (Clean Substitution) |

Self-Validating Experimental Protocol

Use the following optimized methodology for the mono-alkylation of tert-butyl propan-2-yl propanedioate using the KHMDS/18-crown-6 system. This protocol includes built-in validation checkpoints to ensure system integrity at each step.

Reagents Required:

-

tert-Butyl propan-2-yl propanedioate (1.0 equiv, rigorously dried)

-

KHMDS (1.1 equiv, 1.0 M solution in THF)

-

18-crown-6 (1.1 equiv, recrystallized and dried)

-

Alkyl halide/triflate (1.2 equiv, passed through basic alumina prior to use)

-

Anhydrous THF (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon. Add tert-butyl propan-2-yl propanedioate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add the KHMDS solution (1.1 equiv) over 10 minutes.

-

Validation Checkpoint: The solution should transition from colorless to a pale yellow, homogeneous state. Stir for 30 minutes at -78 °C to ensure complete, irreversible deprotonation.

-

-

Ion Sequestration: Dissolve 18-crown-6 (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir for an additional 15 minutes.

-

Electrophilic Addition: Add the alkyl halide (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc, stain with KMnO4). The starting malonate spot should completely disappear, replaced by a less polar UV-inactive spot (the alkylated product).

-

-

Buffered Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench by adding cold, saturated aqueous NH4Cl.

-

Causality: This mild quench neutralizes any remaining base without hydrolyzing the acid-sensitive tert-butyl ester[1].

-

-

Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

- Side reactions in potassium tert-butyl malonate alkyl

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).

- Highly Stereoselective Intermolecular Oxy-Michael Addition Reaction to α,β-Unsaturated Malonate Esters. American Chemical Society (ACS).

- Synthesis of a leopolic acid-inspired tetramic acid with antimicrobial activity against multidrug-resistant bacteria.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of a leopolic acid-inspired tetramic acid with antimicrobial activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]